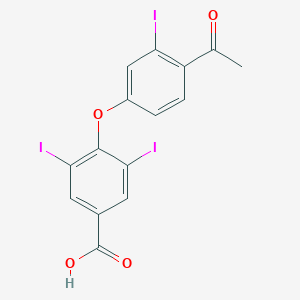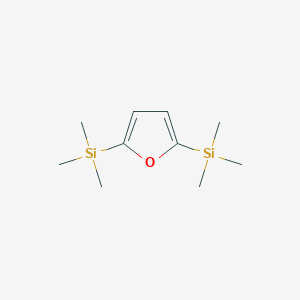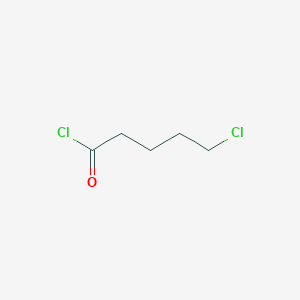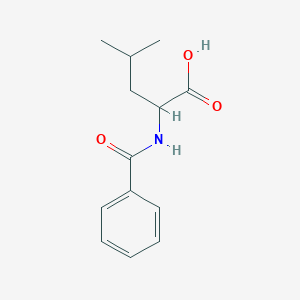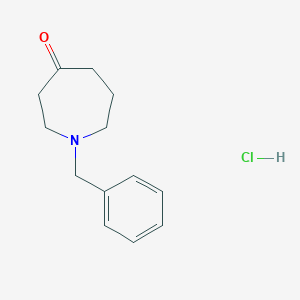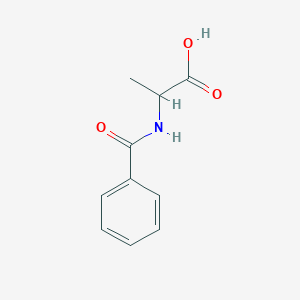
N-Benzoyl-DL-alanine
描述
N-Benzoyl-DL-alanine is an organic compound with the molecular formula C10H11NO3. It is a derivative of alanine, where the amino group is substituted with a benzoyl group. This compound is known for its role in various chemical and biological applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Benzoyl-DL-alanine can be synthesized through the reaction of DL-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve DL-alanine in water.
- Add sodium hydroxide to the solution to create a basic environment.
- Slowly add benzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the precipitate to obtain this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.
化学反应分析
Types of Reactions
N-Benzoyl-DL-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield DL-alanine and benzoic acid.
Reduction: Reduction of the benzoyl group can lead to the formation of N-benzyl-DL-alanine.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: DL-alanine and benzoic acid.
Reduction: N-benzyl-DL-alanine.
Substitution: Various N-acyl-DL-alanine derivatives depending on the acylating agent used.
科学研究应用
N-Benzoyl-DL-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N-Benzoyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes. The benzoyl group can enhance the binding affinity of the compound to certain enzymes, thereby modulating their activity. The pathways involved often include the inhibition or activation of enzymatic reactions, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
- N-Benzoyl-D-alanine
- N-Benzoyl-L-alanine
- N-Acetyl-DL-alanine
- N-Phthaloyl-DL-alanine
Uniqueness
N-Benzoyl-DL-alanine is unique due to its racemic mixture, which contains both D- and L- forms of alanine. This property allows it to interact with a broader range of biological targets compared to its enantiomerically pure counterparts. Additionally, the presence of the benzoyl group provides distinct chemical reactivity and binding characteristics that are not observed in other acylated alanine derivatives.
属性
IUPAC Name |
2-benzamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870867 | |
| Record name | N-Benzoyl-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Benzoylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15259 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1205-02-3, 90988-29-7, 2198-64-3 | |
| Record name | N-Benzoyl-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167298 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-alanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanine, N-benzoyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzoyl-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYL-DL-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC8J7LE2D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Benzoyl-DL-alanine?
A: this compound is an amide derivative of the amino acid alanine. While a specific molecular formula and weight aren't provided in the excerpts, key spectroscopic data is available. Research using infrared (IR), Mössbauer, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) has been conducted to elucidate the structure of this compound and its organotin(IV) derivatives. []
Q2: What antimicrobial applications have been explored for derivatives of this compound?
A: Studies have explored the antimicrobial activity of compounds derived from this compound. Condensation reactions with various sulfa drugs using N,N-dicyclohexyl carbodiimide (DCCI) as an enhancer have yielded amide derivatives exhibiting promising antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Aeromonas hydrophilic) bacteria. [] Furthermore, organosilicon(IV) complexes incorporating this compound and related N-benzoylamino acids as ligands have demonstrated in vitro antimicrobial activity against a range of bacteria and fungi. []
Q3: Has this compound been investigated in silico for any potential biological activities?
A: Yes, this compound (BDLA) was one of the top candidates identified through in silico screening for potential inhibitors of 2Cys peroxiredoxin in Candidatus Liberibacter asiaticus (CLas), a bacterium associated with Huanglongbing (HLB) disease in citrus plants. [] Molecular docking simulations suggested BDLA exhibits a higher binding affinity to the enzyme than its natural substrate, Tert-butyl hydroperoxide (TBHP). Molecular dynamics simulations further supported the stability of the BDLA-Prx complex. []
Q4: What analytical methods have been employed to determine the concentration of compounds structurally similar to this compound in biological samples?
A: High-performance liquid chromatography (HPLC) has been successfully utilized to determine the concentration of betamipron (BP), a compound structurally related to this compound, in human plasma and urine. [] The method employed this compound itself as an internal standard for BP quantification. [] This highlights the applicability of HPLC techniques for analyzing compounds within this chemical space.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



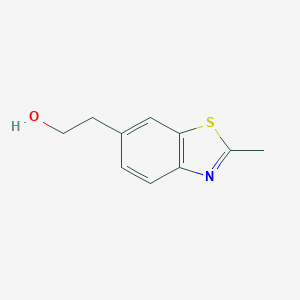
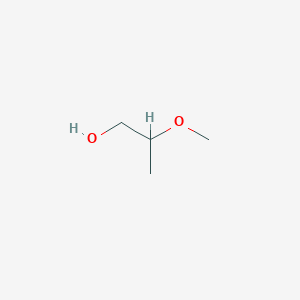
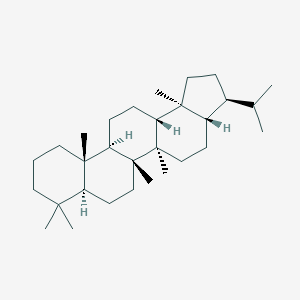
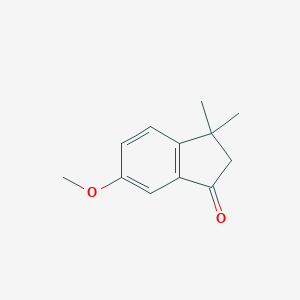
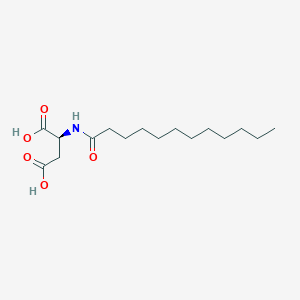
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
